3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile
Overview
Description
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile (DMPN) is a boronic acid derivative that has recently become a subject of interest in the scientific community due to its potential applications in various fields, including synthetic chemistry, medicinal chemistry, and biochemistry. DMPN has been studied for its ability to form stable complexes with metal ions, its ability to act as a catalyst in various reactions, and its potential to be used as a therapeutic agent.
Scientific Research Applications
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Scientific Field: Material Science
- Application Summary : The compound 4,5-dimethyl-1,3-dioxol-2-one (DMD2O) is used in the growth of single crystals . These crystals have various applications in electronics and optics .
- Methods of Application : The single crystal was grown by a slow evaporation method . The phase formation and spectroscopic studies of the grown DMD2O crystal were performed .
- Results or Outcomes : The vibrational bands were determined by the potential energy distribution (PED) . Nonlinear optical behaviour (NLO) and Hirshfeld surface analysis were performed .
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Scientific Field: Energy Storage
- Application Summary : Certain cyclic carbonates and their derivatives, such as 4,5-dimethyl-1,3-dioxol-2-one (DMD2O), are used in the production of lithium-ion batteries .
- Methods of Application : These compounds are used as electrolyte additives to help form a stable Solid Electrolyte Interface (SEI) on graphite anodes and enhance the performance of lithium-ion batteries .
- Results or Outcomes : The structure of the SEI significantly impacts the cycle life, power capacity, and safety of lithium-ion batteries .
properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-11(2)7-15-12(16-8-11)9-4-3-5-14-10(9)6-13/h3-5H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCFLENJXOMTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585997 | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile | |
CAS RN |
868944-75-6 | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868944-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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